Lesquerolic acid Lesquerolic acid Lesquerolic acid is a hydroxy acid found in the oil of most species of Lesquerella
Brand Name: Vulcanchem
CAS No.: 4103-20-2
VCID: VC0532816
InChI: InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1
SMILES: CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Molecular Formula: C20H38O3
Molecular Weight: 326.5 g/mol

Lesquerolic acid

CAS No.: 4103-20-2

Cat. No.: VC0532816

Molecular Formula: C20H38O3

Molecular Weight: 326.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lesquerolic acid - 4103-20-2

Specification

CAS No. 4103-20-2
Molecular Formula C20H38O3
Molecular Weight 326.5 g/mol
IUPAC Name (Z,14R)-14-hydroxyicos-11-enoic acid
Standard InChI InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1
Standard InChI Key OONXYOAWMIVMCI-KWRJMZDGSA-N
Isomeric SMILES CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)O)O
SMILES CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Canonical SMILES CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Lesquerolic acid is classified as a C20 hydroxy fatty acid (HFA) characterized by a cis double bond at the 11th carbon and a hydroxyl group at the 14th position in the R-configuration . Its structural specificity, CH3(CH2)5CH=CH(CH2)7CH(OH)CH2COOH\text{CH}_3(\text{CH}_2)_5\text{CH}=\text{CH}(\text{CH}_2)_7\text{CH(OH)CH}_2\text{COOH}, confers unique physicochemical properties, including high viscosity (≈200 mPa·s at 40°C) and a melting point of 4–6°C . The hydroxyl group enhances hydrogen bonding, making it amenable to chemical modifications such as esterification and epoxidation, which are pivotal for industrial applications .

Table 1: Key Physicochemical Properties of Lesquerolic Acid

PropertyValueSource
Molecular FormulaC20H38O3\text{C}_{20}\text{H}_{38}\text{O}_3PubChem
Molecular Weight326.5 g/molPubChem
Melting Point4–6°CNP-MRD
Viscosity (40°C)≈200 mPa·s
Hydroxyl Value160–170 mg KOH/g

Biosynthetic Pathway and Metabolic Regulation

Lesquerolic acid biosynthesis in Physaria fendleri involves a two-step enzymatic process: (1) hydroxylation of oleic acid (C18:1\text{C}_{18:1}) to densipolic acid (C18:1OH\text{C}_{18:1}\text{OH}) by a fatty acid hydroxylase (LFAH12), and (2) elongation via a β-ketoacyl-CoA synthase (KCS) to form the C20 backbone . This pathway diverges from castor’s ricinoleic acid synthesis, as Physaria enzymes exhibit dual hydroxylase-desaturase activity, enabling concurrent modification of acyl chains during elongation .

Key Enzymatic Steps:

  • Hydroxylation:
    Oleic acidLFAH12Densipolic acid\text{Oleic acid} \xrightarrow{\text{LFAH12}} \text{Densipolic acid}

  • Elongation:
    Densipolic acidKCSLesquerolic acid\text{Densipolic acid} \xrightarrow{\text{KCS}} \text{Lesquerolic acid}

Metabolomic studies reveal that lesquerolic acid accumulation peaks at 24 days post-anthesis (DPA) in developing embryos, constituting 60% (w/w) of total fatty acids . This temporal regulation correlates with the shift from protein synthesis to lipid storage, orchestrated by transcriptional upregulation of LFAH12 and KCS genes .

Botanical Sources and Genetic Variability

Lesquerella fendleri and Physaria pallida are the primary commercial sources, with seed oil content ranging from 25–35% and lesquerolic acid constituting 50–70% of total fatty acids . Germplasm evaluations of 28 Lesquerella and 15 Physaria species identified accessions with lesquerolic acid concentrations exceeding 60%, highlighting untapped genetic diversity .

Table 2: Lesquerolic Acid Content in Select Brassicaceae Species

SpeciesLesquerolic Acid (%)Seed Oil Content (%)Source
Lesquerella fendleri54.5–74.025–32
Physaria pallida58.2–62.428–35
Lesquerella gordonii48.7–55.322–27

Industrial Applications and Derivatives

Lesquerolic acid’s bifunctional hydroxyl and carboxylic acid groups enable its use in synthesizing esters, epoxides, and polymers. Key applications include:

Lubricants and Greases

Methyl lesquerolate, synthesized via esterification, demonstrates superior lubricity (≈85 μm scar width in Four-Ball tests) and thermal stability (>200°C), outperforming mineral oil-based formulations .

Biofuels and Surfactants

Epoxidized lesquerolic acid enhances biodiesel oxidative stability, reducing peroxide formation by 40% compared to conventional feedstocks . Sulfonated derivatives serve as low-foaming surfactants in detergents, with critical micelle concentrations (CMC) of 0.1–0.5 mM .

Polymers and Coatings

Acrylated lesquerella oil, when UV-cured, forms coatings with pencil hardness of 3H–4H and adhesion ratings of 4B–5B, rivaling petroleum-based acrylates .

Table 3: Performance Metrics of Lesquerolic Acid-Derived Products

ApplicationMetricValueSource
LubricantsWear scar diameter (μm)85
BiofuelsOxidation stability (h)12.5 (vs. 7.2)
CoatingsPencil hardness3H–4H

Current Research and Future Directions

Recent efforts focus on metabolic engineering to bypass elongation bottlenecks. Heterologous expression of Physaria KCS in Arabidopsis increased HFA content by 30%, though yields remain suboptimal . CRISPR-Cas9 editing of LFAH12 promoters in Lesquerella aims to enhance hydroxylase activity, potentially elevating lesquerolic acid to 75% .

Agricultural trials in arid regions demonstrate Physaria fendleri’s viability with yields of 1,200–1,500 kg/ha, incentivizing commercialization . Collaborative initiatives between USDA and academic institutions target 2028 for full-scale production, aiming to displace 20% of castor oil imports .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator